molecular formula C11H10N2O2 B2616261 Ethyl 2-quinoxalinecarboxylate CAS No. 7065-23-8

Ethyl 2-quinoxalinecarboxylate

Cat. No.: B2616261
CAS No.: 7065-23-8
M. Wt: 202.213
InChI Key: HZMKSGSOBKQGJX-UHFFFAOYSA-N
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Description

Ethyl 2-quinoxalinecarboxylate is an organic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is known for its applications in various chemical synthesis studies and has been a subject of interest in scientific research due to its unique chemical properties .

Scientific Research Applications

Ethyl 2-quinoxalinecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

Ethyl 2-quinoxalinecarboxylate has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

Ethyl quinoxaline-2-carboxylate, also known as Ethyl 2-quinoxalinecarboxylate, is a compound that has been the subject of extensive research due to its emergence as an important chemical moiety

Mode of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific interactions of Ethyl quinoxaline-2-carboxylate with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects

Preparation Methods

Ethyl 2-quinoxalinecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethanol with 2-quinoxalinecarboxylic acid. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

Ethyl 2-quinoxalinecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 2-quinoxalinecarboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific functional groups and the range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl quinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKSGSOBKQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7065-23-8
Record name Ethyl 2-quinoxalinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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